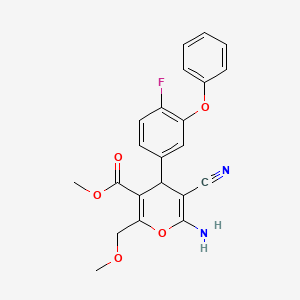![molecular formula C22H17FN4O2S B11604889 N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a thiophene ring, and an indole moiety, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. .
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparación Con Compuestos Similares
Similar compounds include other fluorophenyl derivatives and thiophene-containing molecules. Compared to these, N-(4-FLUOROPHENYL)-2-{3-[(E)-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- N-(4-Fluorophenyl)-2-phenylethenesulfonamide
- N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine .
Propiedades
Fórmula molecular |
C22H17FN4O2S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[(E)-[1-[2-(4-fluoroanilino)-2-oxoethyl]indol-3-yl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H17FN4O2S/c23-16-7-9-17(10-8-16)25-21(28)14-27-13-15(18-4-1-2-5-19(18)27)12-24-26-22(29)20-6-3-11-30-20/h1-13H,14H2,(H,25,28)(H,26,29)/b24-12+ |
Clave InChI |
YARWGCOVBCYVKE-WYMPLXKRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11604827.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11604860.png)
![5-(4-Chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604868.png)
![3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604870.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11604873.png)
![4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid](/img/structure/B11604875.png)
![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![(3E)-6-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-ylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604894.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11604896.png)
![(2E)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11604897.png)
![N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604903.png)

